5-Bromo-1H-indazole-7-carboxylic acid chemical properties
5-Bromo-1H-indazole-7-carboxylic acid chemical properties
An In-Depth Technical Guide to 5-Bromo-1H-indazole-7-carboxylic acid: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-1H-indazole-7-carboxylic acid, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The document details the compound's physicochemical and spectroscopic properties, outlines plausible synthetic routes and key chemical reactions, and explores its applications as a scaffold in the design of novel therapeutic agents. Safety, handling, and storage protocols are also provided to ensure safe laboratory practice. This guide is intended for scientists and technical professionals engaged in pharmaceutical research, offering expert insights and actionable protocols grounded in authoritative references.
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus is a bicyclic heteroaromatic system that is considered a "privileged scaffold" in medicinal chemistry. As a bioisostere of indole, where a nitrogen atom replaces the C3-carbon, indazole derivatives exhibit a wide spectrum of biological activities.[1][2] This structural similarity allows indazole-based compounds to mimic interactions of endogenous indole-containing molecules like tryptophan, while offering distinct electronic properties and metabolic profiles.[1]
Many indazole derivatives have been successfully developed into therapeutic agents, demonstrating activities such as anti-inflammatory, anti-cancer, and anti-emetic effects.[1][3] The functionalization of the indazole core is crucial for modulating its pharmacological properties. Introducing a carboxylic acid group, as seen in 5-Bromo-1H-indazole-7-carboxylic acid, provides a versatile handle for a variety of chemical transformations, most notably amide bond formation, a cornerstone of modern drug synthesis.[1][4] The additional presence of a bromine atom offers a site for cross-coupling reactions, further expanding the synthetic possibilities.
Physicochemical and Structural Properties
5-Bromo-1H-indazole-7-carboxylic acid is a solid organic compound whose structural features make it a valuable intermediate in organic synthesis.
Structural Details
Below is the chemical structure of 5-Bromo-1H-indazole-7-carboxylic acid.
Caption: Chemical structure of 5-Bromo-1H-indazole-7-carboxylic acid.
Core Properties
The key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 953409-99-9 | [5][6] |
| Molecular Formula | C₈H₅BrN₂O₂ | [6][7] |
| Molecular Weight | 241.04 g/mol | [6] |
| IUPAC Name | 5-bromo-1H-indazole-7-carboxylic acid | [5] |
| Boiling Point | 486.9 ± 30.0 °C (Predicted) | [5] |
| Density | 1.946 ± 0.06 g/cm³ (Predicted) | [5] |
| SMILES | C1=C(C2=C(C=C1Br)N=CN2)C(=O)O | |
| InChI Key | Not readily available |
Spectroscopic Profile (Predicted)
While specific, published spectra for 5-Bromo-1H-indazole-7-carboxylic acid are not widely available, its profile can be reliably predicted based on its structure and data from closely related isomers like 5-bromo-1H-indazole-3-carboxylic acid.[8][9]
-
¹H NMR: In a solvent like DMSO-d₆, one would expect several key signals. The carboxylic acid proton (-COOH) would appear as a very broad singlet far downfield, likely above 13 ppm. The indazole N-H proton would also be a broad singlet, typically between 13 and 14 ppm.[8] The three aromatic protons on the benzene ring would appear as distinct signals. The proton at C4 (between the bromo and carboxylic acid groups) would likely be a doublet, the proton at C6 would be a doublet of doublets, and the proton at C3 would be a singlet or a narrow doublet.
-
¹³C NMR: The spectrum would show eight distinct carbon signals. The carboxyl carbon (-COOH) would be the most downfield signal, typically in the 160-170 ppm range. The remaining signals would correspond to the carbons of the bicyclic indazole core.
-
Mass Spectrometry: The mass spectrum would show a characteristic molecular ion (M+) peak. Due to the presence of bromine, a prominent M+2 peak of nearly equal intensity to the M+ peak would be observed, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
Synthesis and Reactivity
Plausible Synthetic Pathway
A specific, peer-reviewed synthesis for 5-Bromo-1H-indazole-7-carboxylic acid is not readily found in the literature. However, a plausible route can be constructed based on established indazole synthesis methodologies, such as those starting from substituted toluenes.
Caption: Plausible synthetic workflow for the target compound.
Protocol Outline:
-
Diazotization and Cyclization: Starting from 2-Bromo-6-methylaniline, a diazotization reaction using sodium nitrite and a strong acid (like HCl) at low temperatures would form a diazonium salt.
-
Indazole Formation: Gentle warming of the diazonium salt solution would induce an intramolecular cyclization to form the indazole ring, yielding 5-Bromo-1H-indazole.
-
Directed Carboxylation: The C7 position is activated for deprotonation. Treatment with a strong base like n-butyllithium (n-BuLi) at low temperature would selectively remove the proton at C7.
-
Quenching with CO₂: Quenching the resulting anion with solid carbon dioxide (dry ice) or CO₂ gas, followed by an acidic workup, would install the carboxylic acid at the 7-position to yield the final product.
Key Reactivity
The molecule possesses three key functional groups that dictate its reactivity, making it a versatile synthetic intermediate.
Caption: Key reactivity sites and common transformations.
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Carboxylic Acid: This group is readily converted into amides, esters, or acid chlorides. Amide coupling is particularly important in medicinal chemistry for linking the indazole core to other fragments. A typical protocol involves activating the carboxylic acid with a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in an aprotic solvent, followed by the addition of the desired amine.[4][10]
-
Bromine Atom: The C5-Br bond is a prime site for palladium-catalyzed cross-coupling reactions.[11] This allows for the introduction of various substituents, including alkyl, aryl, and vinyl groups, via reactions like Suzuki, Stille, or Heck couplings. Such modifications are critical for exploring the structure-activity relationship (SAR) of potential drug candidates.
-
Indazole N-H: The acidic proton on the indazole nitrogen can be removed by a base and the resulting anion can be alkylated or acylated.[2] This allows for modification at the N1 position, which can significantly influence the compound's biological activity and pharmacokinetic properties.
Applications in Medicinal Chemistry and Drug Development
5-Bromo-1H-indazole-7-carboxylic acid is not typically an active pharmaceutical ingredient itself, but rather a high-value building block for the synthesis of more complex drug candidates.[3][12]
-
Kinase Inhibitors: The indazole scaffold is a core component of numerous kinase inhibitors used in oncology.[13] Derivatives of similar bromo-indole/indazole carboxylic acids have shown inhibitory activity against key cancer-related kinases such as VEGFR-2 and EGFR. This compound provides a robust starting point for synthesizing libraries of potential kinase inhibitors by leveraging the reactivity of the carboxylic acid and bromine atom.
-
Fragment-Based Drug Discovery (FBDD): Due to its size, rigidity, and defined vectoral exits (the points for chemical modification), this molecule is an ideal fragment for FBDD campaigns. Researchers can screen it for weak binding to a biological target and then "grow" the fragment into a more potent lead compound by adding substituents at the reactive sites.
-
Scaffold for Diverse Targets: Beyond oncology, indazole derivatives have been investigated for a range of therapeutic areas, including inflammation and neurological disorders.[3][12] The versatility of 5-Bromo-1H-indazole-7-carboxylic acid allows chemists to rapidly generate diverse molecular architectures for screening against a wide array of biological targets.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are essential when handling 5-Bromo-1H-indazole-7-carboxylic acid and its derivatives.
Hazard Identification
Based on data for analogous compounds, 5-Bromo-1H-indazole-7-carboxylic acid should be treated as a hazardous substance.[14][15][16]
-
Acute Toxicity: Harmful if swallowed.[16]
-
Irritation: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[14][15][16]
Recommended Handling Procedures
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[14][15][17]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[14][16][17]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[14][16]
-
Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[15]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][15][17][18]
-
Keep away from incompatible materials such as strong oxidizing agents.[18]
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